![molecular formula C19H24N2OS2 B3250465 N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034240-08-7](/img/structure/B3250465.png)
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide (CTP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTP is a thiazole-containing compound that has been synthesized using various methods.
Wirkmechanismus
Target of Action
A similar compound, 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, is used as an intermediate to synthesize thrombopoietin . Thrombopoietin is a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. It could be possible that N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide may also target the same or similar pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide in lab experiments is its high purity and stability. N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide has been synthesized with high yield and purity, which makes it suitable for use in various assays and experiments. However, one limitation of using N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide. One direction is to investigate the potential use of N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential use of N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide as a radioprotective agent. Additionally, further studies are needed to elucidate the mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide has been shown to have potential as a radioprotective agent.
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-phenylsulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS2/c22-18(11-12-23-16-9-5-2-6-10-16)20-13-19-21-17(14-24-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPPHXXRDPAYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylthio)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.